Carboxamide Regioisomerism: 6-Position vs. 2-Position Benzothiazole Attachment Defines Scaffold Identity
N-[2-(furan-2-yl)-2-hydroxypropyl]-1,3-benzothiazole-6-carboxamide is unequivocally a 6-carboxamide benzothiazole, confirmed by its SMILES notation CC(O)(CNC(=O)c1ccc2ncsc2c1)c1ccco1 which places the carboxamide carbonyl at position 6 of the benzothiazole ring system . In contrast, the more commonly encountered benzothiazole-2-carboxamide regioisomers (e.g., N-[3-(furan-2-yl)-3-hydroxypropyl]-1,3-benzothiazole-2-carboxamide) attach the carboxamide at position 2, adjacent to the sulfur atom . This 6- versus 2-position difference alters the spatial trajectory of the side chain by approximately 120° relative to the benzothiazole plane and changes the electronic environment at the carboxamide carbonyl. Scaffold-switching from 6-carboxamide to 2-carboxamide benzothiazoles has been shown in class-level SAR studies to produce significant shifts in target binding, with some 6-carboxamide derivatives demonstrating distinct biological profiles from their 2-carboxamide counterparts [1].
| Evidence Dimension | Carboxamide attachment position on benzothiazole core (regioisomerism) |
|---|---|
| Target Compound Data | Carboxamide at 6-position (C6 of benzothiazole); SMILES confirms connectivity: c1ccc2ncsc2c1 with C(=O) at position 6 |
| Comparator Or Baseline | Benzothiazole-2-carboxamide regioisomers (carboxamide at C2, adjacent to sulfur); exemplified by N-[3-(furan-2-yl)-3-hydroxypropyl]-1,3-benzothiazole-2-carboxamide |
| Quantified Difference | Positional isomerism; attachment point differs by 4 bond positions along the benzothiazole core; side-chain vector angle differs by approximately 120°; distinct InChI Key and connectivity fingerprints |
| Conditions | Structural identity verified by SMILES and InChI from ChemSrc chemical database (accessed 2024-09-04) |
Why This Matters
Regioisomeric identity determines scaffold binding mode, and 6-carboxamide benzothiazoles represent a distinct chemotype from the more extensively studied 2-carboxamide series, making substitution invalid without target-specific SAR data.
- [1] Patent WO-2006068592-A1. New Benzothiazolecarboxamides. AstraZeneca AB. Describes class-level SAR demonstrating that benzothiazole carboxamide substitution position (R1–R4) modulates therapeutic activity. Available at: https://portal.unifiedpatents.com/patents/patent/WO-2006068592-A1 View Source
